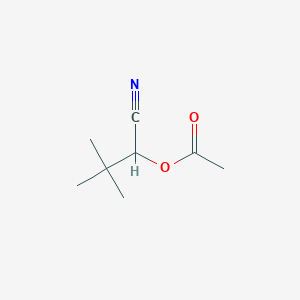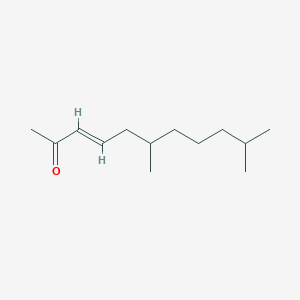
1-Cyano-2,2-dimethylpropyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-2,2-dimethylpropyl acetate is an organic compound with the molecular formula C8H13NO2. It is a derivative of acetic acid and is characterized by the presence of a cyano group and a dimethylpropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyano-2,2-dimethylpropyl acetate can be synthesized through several methods. One common approach involves the reaction of hydrocyanic acid with acrolein in the presence of a catalyst to form acrolein cyanohydrin. This intermediate is then esterified with an esterifying agent, such as acetic anhydride, in the presence of a catalyst like N,N-dimethylaminopyridine carboxylate .
Industrial Production Methods
In industrial settings, the production of this compound typically involves a two-step process. The first step is the reaction of hydrocyanic acid with acrolein to produce acrolein cyanohydrin. The second step involves the esterification of acrolein cyanohydrin with acetic anhydride to yield the final product. This method is efficient and can achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Cyano-2,2-dimethylpropyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyano-2,2-dimethylpropyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-cyano-2,2-dimethylpropyl acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis. These interactions can lead to the formation of various products, depending on the reaction conditions and the presence of other reagents .
Comparación Con Compuestos Similares
Similar Compounds
1-Cyano-2-methylenecyclopropane: This compound has a similar cyano group but differs in its cyclopropane structure.
Cyanoacrylate: Known for its use in adhesives, cyanoacrylate shares the cyano group but has different reactivity and applications.
Uniqueness
1-Cyano-2,2-dimethylpropyl acetate is unique due to its combination of a cyano group and a dimethylpropyl group, which imparts distinct reactivity and properties. This makes it valuable in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(1-cyano-2,2-dimethylpropyl) acetate |
InChI |
InChI=1S/C8H13NO2/c1-6(10)11-7(5-9)8(2,3)4/h7H,1-4H3 |
Clave InChI |
GMXVZILJXCSLTG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C#N)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol](/img/structure/B13384265.png)


![methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.0^{4,11]undeca-5,8-diene-8-carboxylate](/img/structure/B13384292.png)




![6-amino-2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B13384312.png)
![6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13384329.png)
![N-[1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B13384330.png)
